2-(2-Methylbenzoyl)pyridine

Overview

Description

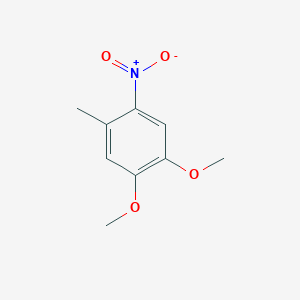

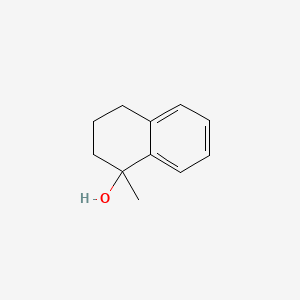

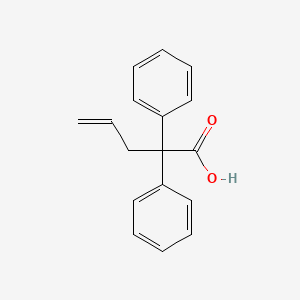

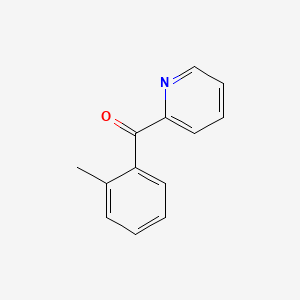

“2-(2-Methylbenzoyl)pyridine” is a chemical compound with the CAS Number: 54523-78-3 . Its molecular formula is C13H11NO and it has a molecular weight of 197.23300 . The IUPAC name for this compound is (2-methylphenyl)(2-pyridinyl)methanone .

Synthesis Analysis

The synthesis of 2-methylpyridines, which could be a precursor to 2-(2-Methylbenzoyl)pyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis

The molecular structure of “2-(2-Methylbenzoyl)pyridine” consists of a pyridine ring attached to a 2-methylphenyl group . The InChI Code for this compound is 1S/C13H11NO/c1-10-6-2-3-7-11(10)13(15)12-8-4-5-9-14-12/h2-9H,1H3 .Physical And Chemical Properties Analysis

“2-(2-Methylbenzoyl)pyridine” has a density of 1.113g/cm3 . It has a boiling point of 307.4ºC at 760 mmHg . The melting point is not available . The flash point is 147.7ºC .Scientific Research Applications

Flow Synthesis of 2-Methylpyridines

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Use in Green Chemistry

The flow synthesis of 2-methylpyridines via α-methylation represents a greener approach than conventional batch reaction protocols . This method uses a low boiling point alcohol (1-propanol) at high temperature .

Use in Medicinal Chemistry

As part of a medicinal chemistry project, 2-methylpyridines were produced via the α-methylation of substituted pyridines . Methylpyridines are valuable chemical products that have been used in a wide range of industries .

Use in Fine Chemicals Industry

Methylpyridines have been used in the fine chemicals industry . They are valuable chemical products that can be produced in a robust, bench-top method .

Use in Polymer Industry

Methylpyridines have also been used in the polymer industry . They can be produced in a high degree of conversion and regioselectivity .

Use in Agrochemicals Industry

Methylpyridines have applications in the agrochemicals industry . They can be produced in synthetically useful yields .

Use in Magnetically Recoverable Catalysts

Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . In recent years, chemistry researchers have employed them as catalysts in chemical reactions .

Use in Fluorescent Probes

A new fluorescent probe was designed from Schiff base 2-(pyridine-2-ylmethylene)-phenoxyaniline and used for selective detection of Cd +2 ion . A significant fluorescence enhancement was observed and it gave satisfactory results for detection of Cd +2 ions in tap water and river water samples .

Future Directions

While specific future directions for “2-(2-Methylbenzoyl)pyridine” are not mentioned in the search results, pyridine derivatives have been noted for their potential in various industries such as fine chemicals, polymers, agrochemicals, etc . In the field of medicinal chemistry, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name |

(2-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-6-2-3-7-11(10)13(15)12-8-4-5-9-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXTVPWMINBKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202933 | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzoyl)pyridine | |

CAS RN |

54523-78-3 | |

| Record name | (2-Methylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54523-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054523783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.